2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a structurally complex molecule featuring:
- A central 1H-imidazole ring substituted with a hydroxymethyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2.
- A cyclopropylcarbamoyl-methyl group at position 1 of the imidazole core.
- An N-(4-methoxyphenyl)acetamide side chain.
Imidazole derivatives are frequently explored for enzyme inhibition, anticancer, or antimicrobial activities due to their ability to mimic heterocyclic motifs in biomolecules . The 4-methoxyphenyl group is commonly associated with enhanced pharmacokinetic properties, such as improved membrane permeability .
Properties
IUPAC Name |
N-cyclopropyl-2-[5-(hydroxymethyl)-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-26-15-6-4-13(5-7-15)21-17(25)11-27-18-19-8-14(10-23)22(18)9-16(24)20-12-2-3-12/h4-8,12,23H,2-3,9-11H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVUFVMZMOYWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Introduction to 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
The compound This compound is a complex organic molecule with notable potential in various scientific fields, particularly in medicinal chemistry. Its unique structure includes an imidazole ring, a cyclopropylcarbamoyl group, and a methoxyphenylacetamide moiety, suggesting diverse applications ranging from antimicrobial to anticancer activities.
Structural Representation
The compound's structure can be depicted as follows:
Antimicrobial Activity
Research indicates that compounds with imidazole rings exhibit significant antimicrobial properties. The presence of the hydroxymethyl group may enhance this activity by promoting hydrogen bonding with bacterial cell wall components. Studies have shown effectiveness against various strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Imidazole derivatives have been documented to induce apoptosis in cancer cells. The methoxyphenyl group enhances lipophilicity, facilitating better membrane penetration and improving efficacy against cancer cell lines . This compound's unique combination of functional groups contributes to its potential as a therapeutic agent in oncology.
Enzyme Inhibition
The imidazole moiety is known for its role in enzyme inhibition and receptor modulation. The compound's ability to interact with specific molecular targets makes it a candidate for further exploration in enzyme-related pathways, particularly those involved in metabolic diseases .
Drug Development
Due to its structural complexity and biological activity, this compound is of interest for drug development. The potential for modification of functional groups allows for the design of new derivatives with enhanced pharmacological profiles .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of imidazole derivatives, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth in Escherichia coli, supporting its potential use as an antimicrobial agent .
Case Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer properties of imidazole compounds found that derivatives similar to this compound effectively induced apoptosis in several cancer cell lines. The study highlighted the importance of structural modifications that enhance cellular uptake and efficacy .
Mechanism of Action
The mechanism of action of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, altering their activity. The cyclopropylcarbamoyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Core Heterocyclic Ring
- Target Compound : 1H-imidazole with sulfanyl and hydroxymethyl substituents.
- N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide () includes a methylsulfonyl group, which improves metabolic stability over sulfanyl groups .
Acetamide Side Chain
- Target Compound : N-(4-methoxyphenyl)acetamide linked via a sulfanyl bridge.
- Quinoline Derivatives: Compounds in (e.g., N-(3-cyano-4-(pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) feature acetamide groups attached to quinoline cores, which are larger and more planar than imidazole, possibly altering target selectivity .
Substituent Functionalization
- Cyclopropylcarbamoyl Group : Unique to the target compound, this substituent may confer steric constraints and metabolic resistance compared to simpler alkyl groups (e.g., propyl in ).
- Hydroxymethyl Group : Enhances hydrophilicity relative to methoxy or ethoxy groups in .
Pharmacological and Physicochemical Properties
Limited activity data is available in the evidence, but key inferences can be drawn:
- Sulfanyl vs. Sulfonyl : The sulfanyl group in the target compound may confer reversible binding to thiol-containing enzymes, whereas sulfonyl groups () are more electronegative, favoring stable interactions .
- Spectroscopic Features : Compounds with acetamide groups (e.g., ) show characteristic IR peaks at ~1680 cm⁻¹ (C=O stretch) and NMR signals for NH protons (δ 10–11 ppm), which are critical for structural validation .
Biological Activity
2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide, with CAS number 923173-49-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C18H22N4O4S
- Molecular Weight : 390.5 g/mol
- Structure : The compound features an imidazole ring, a methoxyphenyl group, and a sulfanyl linkage, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The imidazole moiety is known for its role in enzyme inhibition and receptor modulation, making it a significant component in pharmacological applications.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. These properties are often linked to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Anticancer Potential
Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. The presence of the methoxyphenyl group may enhance the lipophilicity of the compound, facilitating better cell membrane penetration and improving its efficacy against various cancer cell lines.
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of certain enzymes involved in metabolic processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on similar imidazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that modifications in the side chains could enhance this effect.
- Anticancer Activity : In vitro studies showcased that compounds with a similar structure induced cell cycle arrest and apoptosis in human breast cancer cells (MCF-7), highlighting the potential of this class of compounds in cancer therapy.
- Enzyme Interaction Studies : Preliminary assays indicated that the compound could inhibit specific enzymes related to inflammatory responses, supporting its potential use as an anti-inflammatory agent.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
